molecular formula C11H20N4O B1477064 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane CAS No. 2098048-14-5

8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane

Cat. No.: B1477064
CAS No.: 2098048-14-5
M. Wt: 224.3 g/mol
InChI Key: TYXBJQZZHQAZTD-UHFFFAOYSA-N
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Description

The compound “8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane” is a complex organic molecule. It contains an azidoethyl group (-N3), an oxa (oxygen) atom, and an azaspiro[5.5]undecane structure, which is a type of spirocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic backbone, with an oxygen atom and an azidoethyl group attached. Spirocyclic compounds are known for their three-dimensional, rigid structures .


Chemical Reactions Analysis

The azido group (-N3) is known to be quite reactive. It can participate in various reactions such as click reactions, Staudinger reactions, and Curtius rearrangements. The reactivity of the rest of the molecule would depend on the specific substituents and their positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic Approaches to Spiroaminals The complex structural framework of 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane is related to spiroaminals, which are cores of natural and synthetic products with significant biological activities. Research has focused on the synthesis of these spiroaminals due to their potential applications and the novelty of their skeletons. Different strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds, have been summarized, highlighting the importance of these structures in the development of novel chemical entities with potential therapeutic applications (Sinibaldi & Canet, 2008).

Exploration of Spirocyclic Derivatives as Antibacterial Agents A study explored the synthesis and antibacterial activity of derivatives of 1-oxa-9-azaspiro[5.5]undecane, employed in creating new derivatives of ciprofloxacin. This research aimed to broaden the spectrum of antibacterial agents. Although the activity spectrum of the new derivatives was narrower than ciprofloxacin's, distinct compounds showed significant activity against specific strains of bacteria, indicating the potential of these spirocyclic compounds in developing new antibacterial agents (Lukin et al., 2022).

Radioligand Development for σ1 Receptors Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane were investigated as selective σ1 receptor ligands. One compound, demonstrating high selectivity, was selected for radiolabeling and further evaluation as a potential brain imaging agent for σ1 receptors. This research showcases the application of spirocyclic compounds in developing diagnostic tools for neurological research, highlighting the versatility of these structures in medicinal chemistry (Tian et al., 2020).

Asymmetric Electrochemical Lactonization A study on the asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode yielded optically active lactones with high enantiopurity. This research demonstrates the application of spirocyclic compounds in stereoselective synthesis, contributing to the advancement of organic synthesis methodologies (Kashiwagi et al., 2003).

Safety and Hazards

As with any chemical compound, handling “8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane” would require appropriate safety measures. The azido group can be explosive under certain conditions, so care should be taken .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and developing efficient methods for its synthesis .

Properties

IUPAC Name

8-(2-azidoethyl)-1-oxa-8-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c12-14-13-6-8-15-7-3-5-11(10-15)4-1-2-9-16-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXBJQZZHQAZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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